Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride
Overview
Description
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride is a synthetic compound with the molecular formula C11H20ClNO2S and a molecular weight of 265.8 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride typically involves the reaction of a suitable thiol with an azaspiro compound under controlled conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the spirocyclic structure can interact with biological molecules, potentially inhibiting or modifying their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane-6-carboxylate: Lacks the ethyl ester group.
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate: Lacks the hydrochloride salt form.
Uniqueness
Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This gives it distinct chemical properties and potential biological activities that are not found in similar compounds .
Properties
IUPAC Name |
ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-5-3-4-6-11(9)12-7-8-15-11;/h9,12H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRXLYGCLXWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC12NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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